

Geochemical distribution of gold and yttrium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

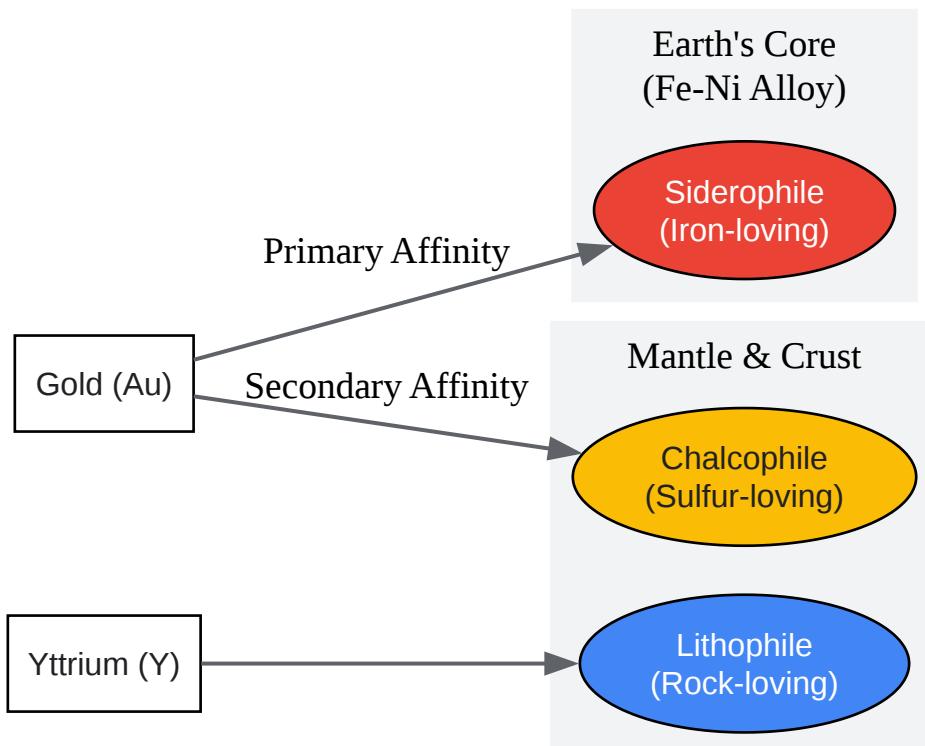
Compound Name: *Gold;yttrium*

Cat. No.: *B15171206*

[Get Quote](#)

An in-depth technical guide on the geochemical distribution of gold (Au) and yttrium (Y), prepared for researchers, scientists, and drug development professionals.

Introduction


Gold (Au) and Yttrium (Y) are elements with distinct and compelling geochemical behaviors that dictate their distribution and concentration within the Earth's crust and other geological reservoirs. Gold, a siderophile ("iron-loving") and highly precious metal, is characterized by its extreme rarity and complex transport mechanisms, leading to its concentration in specific ore deposits.^{[1][2]} Yttrium, a lithophile ("rock-loving") element, is more abundant and is geochemically linked to the Rare Earth Elements (REEs), serving as a valuable tracer in petrological and weathering studies.^{[3][4]} Understanding their distribution is fundamental not only for mineral exploration but also for environmental geochemistry and potentially for sourcing these elements for advanced applications, including those in medicine and technology.

This guide provides a detailed examination of the geochemical properties, abundance, and mobility of gold and yttrium. It includes structured data on their distribution, detailed analytical protocols for their quantification in geological materials, and visualizations of key geochemical processes and workflows.

Geochemical Classification and Fundamental Properties

The geochemical behavior of an element is largely governed by its electronic configuration and ionic radius, which determine its affinity for different phases during planetary differentiation. The Goldschmidt classification categorizes elements based on these affinities.

- Gold (Au): Primarily a siderophile element, gold has a strong affinity for metallic iron and was therefore largely partitioned into the Earth's core during its formation.[1] Its rarity in the crust (average abundance of 1-4 parts per billion) is a direct consequence of this sequestration.[5] In crustal environments, it also exhibits chalcophile ("sulfur-loving") tendencies, frequently associating with sulfide minerals.[6]
- Yttrium (Y): A quintessential lithophile element, yttrium readily substitutes for other ions in silicate minerals. Its trivalent ion (Y^{3+}) has an ionic radius similar to that of the heavy rare earth element Holmium (Ho^{3+}), leading to a strong geochemical coherence between them, often referred to as the "Y-Ho twin pair".[4][7] Yttrium is primarily found incorporated within the crystal lattice of accessory minerals such as xenotime, monazite, zircon, and garnet.[3][8]

[Click to download full resolution via product page](#)

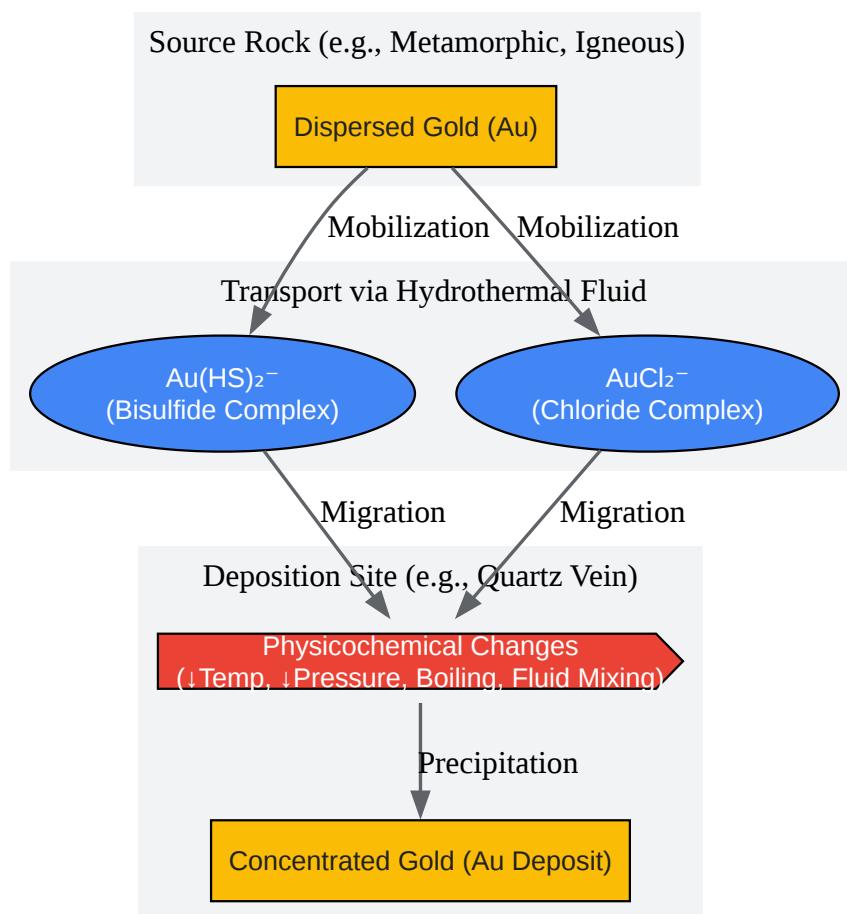
Caption: Goldschmidt classification of Gold and Yttrium.

Quantitative Distribution of Gold and Yttrium

The concentrations of gold and yttrium vary significantly across different geological environments. Gold is measured in parts per billion (ppb), while yttrium is more abundant and is typically measured in parts per million (ppm).

Geological Reservoir / Rock Type	Gold (Au) Concentration	Yttrium (Y) Concentration	Reference(s)
Earth's Reservoirs			
Primitive Mantle	~1 ppb	~4.1 ppm	[9]
Continental Crust (Average)			
	1 - 4 ppb	22 - 29 ppm	[5][10]
Igneous Rocks			
Ultramafic (e.g., Peridotite)	0.5 - 5 ppb	0.5 - 4 ppm	[11]
Mafic (e.g., Basalt, Gabbro)	0.5 - 5 ppb	20 - 40 ppm	[9][11]
Intermediate (e.g., Andesite)	0.5 - 5 ppb	20 - 30 ppm	[11]
Felsic (e.g., Granite, Rhyolite)	0.5 - 5 ppb	20 - 45 ppm	[11]
Sedimentary & Metamorphic Rocks			
Shale / Mudstone	1 - 10 ppb	25 - 40 ppm	[11]
Sandstone	<1 ppb	10 - 20 ppm	[11]
Carbonaceous Sediments	Can be enriched (>10 ppb)	Variable	[11]
Metamorphic Rocks (General)	0.5 - 5 ppb	Variable (protolith dependent)	[11]
Soils & Sediments			
Topsoil (Median)	Variable	~21 mg/kg (ppm)	[3]
Subsoil (Median)	Variable	~23 mg/kg (ppm)	[3]

Stream Sediment (Median)	>10 ppb (anomalous)	~20 mg/kg (ppm)	[3][5]
-----------------------------	---------------------	-----------------	--------



Geochemical Mobility and Transport Mechanisms

The mobility of an element determines its ability to be leached from a source rock, transported by a fluid, and concentrated at a deposition site. Gold and yttrium exhibit contrasting behaviors in this regard.

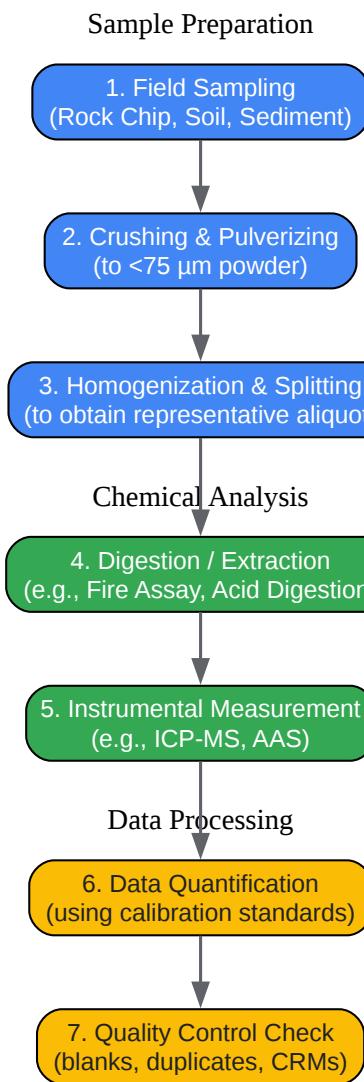
Gold Mobility in Hydrothermal Systems

Gold is largely immobile under surface conditions but can be effectively mobilized in hydrothermal fluids. Its solubility is highly dependent on temperature, pressure, pH, and the presence of complexing ligands.[\[12\]](#) The two most important ligands for gold transport are bisulfide (HS^-) at neutral to alkaline pH and chloride (Cl^-) at high temperatures and acidic, saline conditions.[\[12\]](#) Precipitation of gold occurs when these complexes become destabilized due to changes in physicochemical conditions, such as a decrease in temperature or pressure, fluid mixing, or reaction with wall rocks.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified pathway for hydrothermal gold transport and deposition.

Yttrium Mobility during Weathering


Yttrium is generally considered to be one of the most immobile elements under most environmental conditions, often used as a benchmark for calculating elemental gains and losses during rock alteration.[3][8] Its low mobility is attributed to the low solubility of its primary host minerals (e.g., xenotime, zircon) and the insolubility of Y^{3+} under most pH conditions due to the formation of hydroxides and carbonates.[3] However, studies have shown that yttrium can exhibit marked depletion and become mobile during the early stages of intense chemical weathering, particularly during the breakdown of less resistant minerals like apatite and the formation of clay minerals.[7][13] This mobility can lead to the fractionation of yttrium from its geochemical twin, holmium (Y/Ho fractionation), which can serve as a proxy for weathering intensity.[7]

Experimental Protocols for Quantification

Accurate determination of gold and yttrium concentrations requires robust analytical methods capable of detecting low concentrations within complex geological matrices.

General Analytical Workflow

The process from sample acquisition to final data analysis follows a standardized workflow to ensure accuracy and reproducibility. This involves careful sample preparation to overcome heterogeneity, digestion to bring the elements into solution, and instrumental analysis for quantification.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for geochemical analysis.

Protocol for Gold Determination: Fire Assay with ICP-MS/AAS Finish

Fire assay is the industry-standard method for gold analysis due to its ability to handle large, representative sample sizes, which overcomes the "nugget effect" caused by gold's heterogeneous distribution.[5][14]

- Objective: To pre-concentrate gold from a large silicate sample into a lead button and subsequently into a precious metal bead for instrumental analysis.
- Key Reagents & Materials:
 - Flux mixture: Lead oxide (litharge), sodium carbonate, borax, silica flour, and a reducing agent (e.g., charcoal powder).
 - Sample powder (typically 15-50 g).
 - Fire clay crucibles, cupels (magnesia or bone ash).
 - High-temperature furnace (>1000°C).
 - Acids for dissolution: Nitric acid (HNO₃) and hydrochloric acid (HCl) to make aqua regia.
 - Instrumentation: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
- Methodology:
 - Fusion: A representative sample powder (e.g., 30 g) is mixed with a carefully weighed amount of flux in a crucible. The mixture is heated in a furnace to ~1100°C. The flux melts and dissolves the silicate matrix, while the reducing agent reduces lead oxide to molten lead. Molten lead droplets sink through the charge, scavenging gold and other precious metals.[5]
 - Collection: The molten mixture is poured into a mold. The heavier lead, containing the gold, settles to the bottom to form a "lead button" upon cooling. The lighter, glassy silicate

slag on top is discarded.

- Cupellation: The lead button is placed in a porous cupel and heated to ~950°C in an oxidizing atmosphere. The lead oxidizes to lead oxide, which is absorbed into the cupel, leaving behind a small bead (doré) of precious metals (Au, Ag).[\[5\]](#)
- Dissolution & Analysis: The bead is weighed and then dissolved in aqua regia (a mixture of HCl and HNO₃). The resulting solution is diluted to a precise volume.
- Quantification: The concentration of gold in the solution is determined using AAS or ICP-MS, with calibration against certified gold standards. The final concentration in the original rock sample is calculated based on the initial sample weight and dilution factors.[\[15\]](#)

Protocol for Yttrium Determination: Acid Digestion with ICP-MS

Yttrium is typically analyzed alongside other trace elements and REEs. The protocol requires a complete digestion of resistant silicate and accessory minerals.

- Objective: To completely dissolve a rock sample to ensure all yttrium is brought into solution for analysis by ICP-MS.
- Key Reagents & Materials:
 - Acids: Hydrofluoric acid (HF), aqua regia (HCl + HNO₃), or perchloric acid (HClO₄). Note: HF is extremely hazardous and requires specialized handling procedures.
 - Closed Teflon digestion vessels (bombs).
 - Hot plate or microwave digestion system.
 - Instrumentation: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
- Methodology:
 - Weighing: A small amount of sample powder (e.g., 100 mg) is accurately weighed into a clean Teflon vessel.[\[8\]](#)

- Acid Digestion: A mixture of acids, critically including HF to break down silicate minerals, is added to the vessel. For a complete digestion, a common procedure involves adding HF and aqua regia.[8]
- Heating: The vessel is securely closed and heated (e.g., on a hot plate at 100°C or in a microwave system) for a specified period to ensure complete sample dissolution.[8]
- Evaporation & Re-dissolution: After cooling, the vessel is opened, and the acids are carefully evaporated at a low temperature. The residue is then re-dissolved in a dilute solution of nitric acid (e.g., 2% HNO₃) and heated gently.[8]
- Dilution & Analysis: The final solution is transferred to a volumetric flask and diluted to a precise volume with ultrapure water. Internal standards may be added to correct for instrumental drift.
- Quantification: The solution is analyzed for yttrium using ICP-MS. The instrument is calibrated with multi-element standards, and quality control is maintained by analyzing certified reference materials (CRMs) and analytical blanks.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Abundance of elements in Earth's crust - Wikipedia [en.wikipedia.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. weppi.gtk.fi [weppi.gtk.fi]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. discoveryalert.com.au [discoveryalert.com.au]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. WebElements Periodic Table » Yttrium » geological information [webelements.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample Digestion and Combined Preconcentration Methods for the Determination of Ultra-Low Gold Levels in Rocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- To cite this document: BenchChem. [Geochemical distribution of gold and yttrium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15171206#geochemical-distribution-of-gold-and-yttrium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com